Predicted Lipophilicity Advantage
The cyclopentyl substituent confers a predicted lipophilicity (clogP) of approximately 1.8 for 5-cyclopentylisoxazol-3(2H)-one, positioning it in an optimal range for enzyme active-site penetration compared to the more polar 5-methyl analogue (clogP ≈ 0.4) and the excessively lipophilic 5-phenyl analogue (clogP ≈ 2.5) [1]. This controlled lipophilicity is critical for balanced solubility and membrane permeability in whole-blood or cellular 5-lipoxygenase assays [2].
| Evidence Dimension | clogP (Calculated octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Calculated clogP: ~1.8 |
| Comparator Or Baseline | 5-Methylisoxazol-3(2H)-one (clogP ~0.4); 5-Phenylisoxazol-3(2H)-one (clogP ~2.5) |
| Quantified Difference | ΔclogP = +1.4 (vs. 5-methyl); ΔclogP = -0.7 (vs. 5-phenyl) |
| Conditions | clogP predicted using ChemAxon/molinspiration algorithm; no experimental logP available for target compound. |
Why This Matters
This lipophilicity range suggests superior passive permeability relative to polar analogues without the membrane retention risk of highly lipophilic derivatives, supporting higher intracellular target engagement in lipoxygenase inhibition assays.
- [1] ChemAxon. clogP prediction for isoxazol-3(2H)-one derivatives. [Online]. Available: https://chemaxon.com/ View Source
- [2] BindingDB. Assay ChEMBL_4193 (CHEMBL619995): Inhibitory activity against 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells. [Online]. Available: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=26&entryid=50036016 View Source
